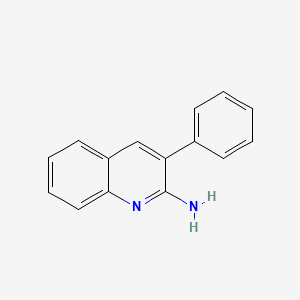

2-Amino-3-phenylquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-phenylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHDZAQRRFHMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485223 | |

| Record name | 2-Amino-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-84-8 | |

| Record name | 2-Amino-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36926-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-3-phenylquinoline, also known by its IUPAC name 3-phenylquinolin-2-amine . Its unique chemical structure, a quinoline scaffold with an amino group at the 2-position and a phenyl group at the 3-position, makes it a compound of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] This document details its chemical properties, synthesis protocols, and potential biological significance.

Core Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₅H₁₂N₂.[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | 3-phenylquinolin-2-amine | [4] |

| CAS Number | 36926-84-8 | [3] |

| Molecular Formula | C₁₅H₁₂N₂ | [3] |

| Molecular Weight | 220.27 g/mol | [3] |

| Melting Point | 156-157 °C | [5] |

| Boiling Point | 385.9 ± 27.0 °C (Predicted) | [5] |

| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 6.11 ± 0.50 (Predicted) | [5] |

Synthesis and Experimental Protocols

The synthesis of 2-aminoquinoline derivatives can be achieved through various methods. A facile and efficient approach involves the reductive cyclization of a nitro-cyano precursor using a zinc-acetic acid (Zn/AcOH) couple.[4] This method is advantageous due to its mild reaction conditions and good yields.

Experimental Protocol: Reductive Cyclization for 2-Aminoquinoline Synthesis[4]

This protocol describes a general method for synthesizing 2-aminoquinoline derivatives, which can be adapted for this compound.

Materials:

-

Appropriate isopropyl-2-cyano-3-(nitrophenyl)acrylate precursor

-

Zinc dust (Zn)

-

Glacial Acetic Acid (AcOH)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the starting nitro-cyano precursor (1 mmol) in a suitable solvent in a round-bottom flask.

-

Add zinc dust (a molar excess, e.g., 5 mmol) to the solution.

-

Slowly add glacial acetic acid to the stirring mixture.

-

Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove excess zinc and other solids.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminoquinoline derivative.

A general workflow for this type of synthesis is illustrated below.

Caption: General workflow for the synthesis of 2-aminoquinolines.

Spectroscopic Data

The structural confirmation of this compound and its derivatives is typically performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific data for the title compound is not detailed in the provided search results, the following table presents characteristic data for a closely related analog, 3-(4-Chlorophenyl)quinolin-2-amine, which serves as a representative example.[4]

| Spectroscopic Data for 3-(4-Chlorophenyl)quinolin-2-amine[4] | |

| IR (KBr) ν (cm⁻¹) | 3438, 3126, 1643, 1568, 1496, 1434, 1089, 838, 755 |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 6.09 (2H, s, NH₂), 7.18 (1H, m, ArH), 7.51 (5H, m, ArH), 7.63 (1H, d, J=8.1 Hz, ArH), 7.82 (1H, s, ArH) |

Biological Activities and Potential Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide array of pharmacological activities.[6][7] These include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[6]

Specifically, derivatives of 2-aminoquinoline have been synthesized and evaluated for various biological activities.[8] For instance, a study on novel 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines, which are structurally related to this compound, demonstrated potent anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[9] The study also indicated that these compounds act as moderate inhibitors of the Epidermal Growth Factor Receptor (EGFR).[9]

The potential for this compound and its derivatives as therapeutic agents is significant, particularly in oncology. Further research could focus on elucidating its mechanism of action and optimizing its structure to enhance potency and selectivity.

Signaling Pathway Involvement

The finding that structurally similar quinoline derivatives can inhibit EGFR suggests a potential mechanism of action for their anticancer effects.[9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Inhibition of this pathway is a clinically validated strategy in cancer therapy.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which could be a potential target for this compound derivatives.

Caption: Simplified EGFR signaling pathway and potential inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. This compound CAS#: 36926-84-8 [amp.chemicalbook.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-phenylquinoline: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-phenylquinoline is a heterocyclic aromatic amine that has garnered interest within the scientific community due to its structural similarity to biologically active quinoline-based compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and known biological activities of this compound and its derivatives. The content herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of relevant chemical and biological pathways.

Chemical Properties and Structure

This compound possesses a rigid, planar structure consisting of a quinoline core with an amino group at the 2-position and a phenyl group at the 3-position. This arrangement of functional groups imparts specific chemical and physical properties that are crucial for its biological activity and potential applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally determined and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂ | [1][2][3] |

| Molecular Weight | 220.27 g/mol | [1][2][3] |

| Melting Point | 150 - 157 °C | [4] |

| Boiling Point (Predicted) | 385.9 ± 27.0 °C | [5] |

| Density (Predicted) | 1.194 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 6.11 ± 0.50 | |

| Appearance | Solid | [4] |

| InChI Key | CIHDZAQRRFHMLW-UHFFFAOYSA-N | [5] |

| SMILES | Nc1nc2ccccc2cc1-c3ccccc3 | [3] |

Structural Representation

The two-dimensional and three-dimensional structures of this compound are depicted below. The 3D conformer illustrates the spatial arrangement of the atoms, highlighting the planarity of the quinoline ring system and the orientation of the phenyl substituent.

Caption: 2D chemical structure of this compound.

Spectroscopic Data

1.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The coupling constants (J values) between adjacent aromatic protons would be characteristic of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms. The carbons of the aromatic rings would resonate in the downfield region (typically 110-150 ppm). The carbon atom attached to the amino group (C2) and the nitrogen-bearing carbon of the quinoline ring would show characteristic chemical shifts influenced by the heteroatom.

1.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-N stretching: In the 1250-1350 cm⁻¹ range.

-

C-H bending (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, characteristic of the substitution pattern on the aromatic rings.

1.3.3. Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 220. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃, as well as fragmentation of the phenyl and quinoline ring systems.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are provided below. While a specific protocol for the target molecule is not explicitly documented in the reviewed literature, the following represents a general and widely applicable synthetic strategy.

Synthesis of this compound via Friedländer Annulation

The Friedländer synthesis is a classical and effective method for the preparation of quinolines.[6] This protocol describes a potential pathway to this compound.

Reactants:

-

2-Aminobenzonitrile

-

Phenylacetaldehyde

-

Potassium hydroxide (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve 2-aminobenzonitrile (1 equivalent) and phenylacetaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[7][8] The 2-amino and 3-phenyl substitutions on the quinoline core are of particular interest for their potential to modulate the activity of various biological targets.

Anticancer Activity

Derivatives of 2-aminoquinoline and 2-phenylquinoline have demonstrated significant potential as anticancer agents.[9][10] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have shown that 2-aminoquinoline derivatives can act as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[11][12] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K-Akt-mTOR pathway, which are crucial for cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the EGFR signaling pathway by 2-aminoquinoline derivatives.

Antiviral Activity

Recent research has highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents.[5][7][9][13]

3.2.1. Inhibition of SARS-CoV-2 Helicase (nsp13)

Studies have identified 2-phenylquinoline derivatives as potent inhibitors of the SARS-CoV-2 helicase (nsp13).[7][9] The nsp13 helicase is an essential enzyme for viral replication, and its inhibition represents a promising strategy for the development of antiviral therapies against coronaviruses.

Caption: Mechanism of action of 2-phenylquinoline derivatives as SARS-CoV-2 helicase inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties and structural features make it an attractive starting point for the design of potent and selective inhibitors of various biological targets. The demonstrated anticancer and antiviral activities of related compounds underscore the potential of this chemical class in addressing significant unmet medical needs. Further research, including the detailed elucidation of its spectroscopic and crystallographic data, as well as in-depth biological evaluations, is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

- 10. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-phenylquinoline: Mechanisms and Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-amino-3-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the 2-amino-3-phenyl substitution pattern imparts unique physicochemical properties that are attractive for drug design and development. This document details the core synthetic strategies, with a primary focus on the Friedländer annulation, and discusses the underlying reaction mechanisms. Detailed experimental protocols, quantitative data for comparative analysis of related syntheses, and visualizations of reaction pathways are provided to serve as a valuable resource for researchers in the field.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals and agrochemicals to dyes and catalysts. The 2-aminoquinoline moiety, in particular, is a key pharmacophore found in a variety of therapeutic agents. The addition of a phenyl group at the 3-position can further modulate the biological activity and physical properties of the molecule, making this compound a valuable target for organic synthesis. This guide will explore the primary synthetic routes to this compound, with an emphasis on the widely applicable Friedländer synthesis.

Core Synthetic Methodologies

The construction of the this compound scaffold can be achieved through several established synthetic strategies. The most prominent and direct of these is the Friedländer synthesis. Other classical named reactions for quinoline synthesis, while not always directly yielding the target compound, provide foundational knowledge and potential alternative routes.

The Friedländer Synthesis

The Friedländer synthesis is a versatile and straightforward method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone, ester, or nitrile.[1][2][3][4] For the synthesis of this compound, the logical precursors are 2-aminobenzophenone and phenylacetonitrile.

The reaction is typically catalyzed by either an acid or a base and can be performed under conventional heating or with the assistance of microwave irradiation to enhance reaction rates and yields.[1][5]

Reaction Scheme:

Mechanism of the Friedländer Synthesis

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the catalytic conditions (acidic or basic).[3]

2.1.1. Base-Catalyzed Mechanism (Thorpe-Ziegler type condensation)

Under basic conditions, the reaction between 2-aminobenzophenone and phenylacetonitrile likely proceeds through a Thorpe-Ziegler type condensation.

-

Deprotonation: A base (e.g., KOH, NaOEt) removes a proton from the α-carbon of phenylacetonitrile, generating a resonance-stabilized carbanion.

-

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-aminobenzophenone.

-

Cyclization: The amino group of the resulting intermediate attacks the nitrile carbon, leading to a cyclized intermediate.

-

Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic this compound.

2.1.2. Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is thought to proceed via an initial condensation to form an enamine or a Schiff base, followed by cyclization.

-

Enamine Formation: The amino group of 2-aminobenzophenone can react with the carbonyl of another molecule or an intermediate to form an enamine.

-

Aldol-type Condensation: An aldol-type condensation occurs between the enamine and phenylacetonitrile.

-

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the quinoline ring.

Quantitative Data on Friedländer Synthesis of Quinolines

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Acetophenone | KOH, Ethanol, reflux | ~85 | [2] |

| 2-Aminobenzophenone | Cyclic Ketones | Acetic acid, Microwave (160 °C, 5 min) | Excellent | [1] |

| 2-Aminophenylketones | Cyclic Ketones | Acetic acid, organic solvent | Poor (unassisted) | [1] |

| 2-Aminoaryl ketones | α-Methylene ketones | Solvent-free | - | [6] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 2-phenylquinoline derivative via the Friedländer synthesis. This protocol can be adapted for the synthesis of this compound from 2-aminobenzophenone and phenylacetonitrile.

General Protocol for Friedländer Synthesis (Base-Catalyzed)

This protocol is adapted from the synthesis of 2-phenylquinoline.[2]

Materials:

-

2-Aminobenzophenone (1.0 mmol, 197.2 mg)

-

Phenylacetonitrile (1.0 mmol, 117.15 mg)

-

Potassium Hydroxide (KOH) (1.0 mmol, 56.1 mg) or Sodium Ethoxide (NaOEt)

-

Ethanol (20 mL)

-

Ice-water

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzophenone and phenylacetonitrile in ethanol.

-

Add potassium hydroxide (or another suitable base) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Microwave-Assisted Friedländer Synthesis

Microwave-assisted synthesis has been shown to be highly efficient for the Friedländer reaction, significantly reducing reaction times.[1][5]

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Phenylacetonitrile (1.2 mmol)

-

Glacial Acetic Acid

-

Microwave reactor vials

Procedure:

-

To a microwave vial, add 2-aminobenzophenone and phenylacetonitrile.

-

Add glacial acetic acid to act as both solvent and catalyst.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a high temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[1]

-

After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration and purify as necessary.

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for the synthesis of this compound.

Caption: Base-Catalyzed Friedländer Synthesis Pathway.

Caption: Acid-Catalyzed Friedländer Synthesis Pathway.

Other Relevant Synthetic Strategies

While the Friedländer synthesis is the most direct route, other classical quinoline syntheses are noteworthy for their contributions to heterocyclic chemistry and may offer alternative, albeit more complex, pathways to the target molecule or its precursors.

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.

-

Skraup Synthesis: This is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.

-

Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Conclusion

The synthesis of this compound is most effectively approached through the Friedländer synthesis, utilizing 2-aminobenzophenone and phenylacetonitrile as readily available starting materials. This reaction can be efficiently catalyzed by both acids and bases, with modern techniques such as microwave-assisted synthesis offering significant advantages in terms of reaction time and yield. The mechanistic understanding of the Friedländer annulation provides a solid foundation for optimizing reaction conditions and exploring the synthesis of novel derivatives. This guide serves as a comprehensive resource for chemists and pharmaceutical scientists, providing the necessary theoretical background and practical protocols to facilitate research and development in this important area of heterocyclic chemistry.

References

- 1. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Friedländer Synthesis of 2-Amino-3-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedländer synthesis for obtaining 2-Amino-3-phenylquinoline, a valuable scaffold in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and characterization data, presented in a clear and structured format to facilitate its application in a research and development setting.

Introduction

The Friedländer synthesis is a classic and versatile method for the construction of quinoline and substituted quinoline derivatives. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis. This approach has been widely utilized in the synthesis of a diverse range of quinoline-based compounds, which are of significant interest due to their broad spectrum of pharmacological activities.

This guide focuses on a specific application of the Friedländer synthesis: the preparation of this compound. A particularly relevant and efficient variation for synthesizing this target molecule involves the base-catalyzed condensation of 2-aminobenzonitrile with phenylacetonitrile. This method offers a direct route to the desired product, leveraging the reactivity of the nitrile functionalities.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 2-aminobenzonitrile and phenylacetonitrile proceeds through a base-catalyzed condensation followed by an intramolecular cyclization, a process analogous to the Thorpe-Ziegler reaction. The generally accepted mechanism involves the following key steps:

-

Deprotonation: A strong base abstracts an acidic α-proton from phenylacetonitrile, generating a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-aminobenzonitrile.

-

Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon originating from phenylacetonitrile.

-

Tautomerization and Aromatization: Subsequent tautomerization and aromatization lead to the formation of the stable this compound ring system.

A visual representation of this experimental workflow is provided below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

While a specific, detailed experimental protocol for the direct Friedländer synthesis of this compound from 2-aminobenzonitrile and phenylacetonitrile is not extensively documented in readily available literature, a general procedure can be adapted from similar syntheses of substituted quinolines from 2-aminobenzonitrile.

Materials:

-

2-Aminobenzonitrile

-

Phenylacetonitrile

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)

-

Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

General Procedure:

-

To a solution of 2-aminobenzonitrile (1.0 equivalent) in an anhydrous solvent, add phenylacetonitrile (1.0-1.2 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH or KOtBu, 1.5-2.0 equivalents) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to afford pure this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Melting Point | 156-157 °C | [1] |

| Boiling Point | 385.9 ± 27.0 °C (Predicted) | [1] |

| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [1] |

Spectroscopic Data:

While a complete set of spectroscopic data from a single source for this compound synthesized via the specified Friedländer route is not available, typical expected signals based on the structure are outlined below. Researchers should perform their own analyses for confirmation.

-

¹H NMR (DMSO-d₆): Expected signals would include aromatic protons in the range of δ 7.0-8.5 ppm, and a broad singlet for the amino (-NH₂) protons. The specific coupling patterns would depend on the substitution on the quinoline and phenyl rings.

-

¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the region of δ 110-160 ppm. The carbon bearing the amino group (C2) and the phenyl-substituted carbon (C3) would have characteristic chemical shifts.

-

IR (KBr): Characteristic peaks would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the quinoline ring (around 1500-1650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 220.27).

Conclusion

The Friedländer synthesis, particularly the variation utilizing 2-aminobenzonitrile and phenylacetonitrile, presents a viable and efficient pathway for the preparation of this compound. This technical guide provides a foundational understanding of the reaction mechanism, a general experimental protocol, and key characterization data. Researchers and drug development professionals can utilize this information as a starting point for the synthesis and further investigation of this important heterocyclic compound and its derivatives. It is recommended to consult the primary literature for specific adaptations and optimizations of the reaction conditions to achieve the best results.

References

Spectroscopic Profile of 2-Amino-3-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-3-phenylquinoline. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a robust reference for the characterization and identification of this compound.

Core Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.1 | m | 2H | Quinoline H-4, H-5 |

| ~7.5 - 7.7 | m | 2H | Quinoline H-8, H-6 |

| ~7.2 - 7.4 | m | 6H | Phenyl H, Quinoline H-7 |

| ~4.5 - 5.5 | br s | 2H | NH₂ |

Note: Chemical shifts are referenced to TMS (δ 0.00). The broad singlet for the amino protons is subject to concentration and solvent effects and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 - 158 | C2 (C-NH₂) |

| ~147 - 149 | C8a |

| ~138 - 140 | Phenyl C1' (ipso) |

| ~130 - 132 | C4 |

| ~128 - 130 | Phenyl C2', C6', C4' |

| ~127 - 129 | Phenyl C3', C5' |

| ~126 - 128 | C5, C6 |

| ~124 - 126 | C7, C8 |

| ~122 - 124 | C4a |

| ~118 - 120 | C3 |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) and C=N stretch |

| 1500 - 1400 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1340 - 1250 | Strong | Aromatic C-N stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 220 | High | [M]⁺ (Molecular Ion) |

| 219 | Moderate | [M-H]⁺ |

| 203 | Moderate to High | [M-NH₂]⁺ or [M-NH₃]⁺ |

| 116 | Moderate | Fission product |

| 101 | Moderate | Fission product |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

2. Instrumentation and Data Acquisition:

-

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed. A wider spectral width (e.g., 240 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of ¹³C.

3. Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

For a solid sample, direct insertion or dissolution in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the mass spectrometer is common.

-

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule. ESI is a softer ionization method and is likely to yield a prominent molecular ion peak.

2. Instrumentation and Data Acquisition:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.

-

The instrument is calibrated using a known standard.

-

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

3. Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

The accurate mass measurement of the molecular ion is used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between compound and spectroscopic techniques.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3-phenylquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-amino-3-phenylquinoline and its derivatives, compounds of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or recent literature, this guide outlines the necessary experimental protocols for its synthesis, crystallization, and characterization based on established methodologies for closely related analogs. To illustrate the expected structural parameters, a detailed analysis of a representative analog, 2-amino-3-cyano-4-(p-tolyl)quinoline, is presented, including its crystallographic data. Furthermore, this document provides standardized workflows and visualizations to aid researchers in the structural elucidation of this important class of heterocyclic compounds.

Introduction

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The substituent pattern on the quinoline scaffold plays a critical role in determining the pharmacological profile of these compounds. The this compound core, in particular, is a privileged scaffold in drug discovery. A thorough understanding of the three-dimensional arrangement of atoms within this structure is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding the rational design of novel drug candidates.

This guide addresses the current gap in publicly available crystallographic data for this compound and provides the necessary tools and protocols for researchers to independently pursue this analysis.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and widely applicable method for the synthesis of 2-amino-3-cyano-4-arylquinolines can be adapted. The following protocol is a representative example for the synthesis of 2-amino-3-cyano-4-arylquinoline derivatives.

Synthesis of 2-Amino-3-cyano-4-arylquinoline Derivatives

This synthesis is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and an aniline derivative, often catalyzed by a base.

Materials:

-

Substituted Benzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Substituted Aniline (1.0 mmol)

-

Piperidine (0.2 mmol)

-

Ethanol (20 mL)

Procedure:

-

A mixture of the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and substituted aniline (1.0 mmol) is prepared in ethanol (20 mL).

-

Piperidine (0.2 mmol) is added to the mixture, and the reaction is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-3-cyano-4-arylquinoline derivative.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Procedure:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture) to prepare a saturated or near-saturated solution at an elevated temperature.

-

Slowly cool the solution to room temperature.

-

Allow the solvent to evaporate slowly and undisturbed over several days.

-

Carefully select a well-formed, single crystal of appropriate size for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

Procedure:

-

A selected single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 296 K).

-

The collected data is processed, including integration of reflection intensities and absorption corrections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Data Presentation: A Representative Analog

As the crystal structure of this compound is not available, we present the crystallographic data for a closely related analog, 2-amino-3-cyano-4-(p-tolyl)quinoline , to provide researchers with expected values and a comparative benchmark.

Crystal Data and Structure Refinement

| Parameter | 2-Amino-3-cyano-4-(p-tolyl)quinoline |

| Chemical Formula | C₁₇H₁₃N₃ |

| Formula Weight | 259.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 14.567(3) |

| c (Å) | 9.543(2) |

| α (°) | 90 |

| β (°) | 108.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1334.3(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.290 |

| Absorption Coeff. (mm⁻¹) | 0.081 |

| F(000) | 544 |

Selected Bond Lengths (Å)

| Bond | Length |

| N(1)-C(2) | 1.345(3) |

| N(1)-C(9) | 1.389(3) |

| C(2)-N(2) | 1.348(3) |

| C(2)-C(3) | 1.425(4) |

| C(3)-C(4) | 1.458(4) |

| C(3)-C(10) | 1.428(4) |

| C(4)-C(11) | 1.498(4) |

| C(10)-N(3) | 1.147(4) |

Selected Bond Angles (°)

| Atoms | Angle |

| C(2)-N(1)-C(9) | 117.8(2) |

| N(1)-C(2)-N(2) | 119.5(2) |

| N(1)-C(2)-C(3) | 121.3(2) |

| N(2)-C(2)-C(3) | 119.2(2) |

| C(2)-C(3)-C(4) | 121.1(2) |

| C(2)-C(3)-C(10) | 119.3(2) |

| C(4)-C(3)-C(10) | 119.6(2) |

| C(3)-C(4)-C(11) | 120.5(2) |

| N(3)-C(10)-C(3) | 178.1(3) |

Note: The data presented above for 2-amino-3-cyano-4-(p-tolyl)quinoline is a representative example and should be used for comparative purposes only.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from synthesis to the final structural analysis of a quinoline derivative.

Caption: Workflow for Crystal Structure Analysis.

Conclusion

This technical guide provides a framework for the synthesis, crystallization, and crystal structure analysis of this compound and its analogs. Although the specific crystallographic data for the title compound remains to be reported, the provided experimental protocols and the representative data for a closely related analog offer a solid foundation for researchers in the field. The detailed workflow and structural parameters are intended to facilitate further investigation into this important class of compounds, ultimately aiding in the discovery and development of new therapeutic agents.

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Amino-3-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 2-Amino-3-phenylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantum chemical studies on this specific molecule, this guide synthesizes methodologies and presents representative data from closely related quinoline derivatives. This approach offers a robust framework for researchers to initiate and interpret their own computational and experimental investigations of this compound.

Molecular Structure and Computational Approach

This compound possesses a core quinoline scaffold with an amino group at the 2-position and a phenyl group at the 3-position. Its chemical formula is C₁₅H₁₂N₂ with a molecular weight of 220.27 g/mol .[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to elucidate its three-dimensional structure, electronic properties, and vibrational spectra.

A typical computational workflow for studying this compound is outlined below. This process involves geometry optimization, frequency analysis to confirm the stability of the structure, and subsequent calculation of various molecular properties.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Experimental and Computational Methodologies

Computational Details: A Representative Protocol

Quantum chemical calculations for quinoline derivatives are frequently performed using Gaussian suite of programs. A widely adopted and effective methodology involves the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization and frequency calculations.[3]

Protocol for DFT Calculations:

-

Geometry Optimization: The initial molecular structure of this compound is optimized in the gas phase using the DFT/B3LYP method with the 6-31G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Time-Dependent DFT (TD-DFT) with the B3LYP functional and 6-31G(d,p) basis set is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-31G(d,p) level is used to predict the ¹H and ¹³C NMR chemical shifts.[3] The calculations can be performed in a solvent environment, such as DMSO, using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[3]

Experimental Protocols

Synthesis of this compound (Illustrative)

The synthesis of this compound can be achieved through various organic synthesis routes. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing an activated methylene group adjacent to a carbonyl group. For instance, the reaction of 2-aminobenzophenone with a suitable nitrile under catalytic conditions can yield the desired product.

Spectroscopic Characterization:

-

FTIR Spectroscopy (KBr Pellet Method):

-

A small amount of the synthesized this compound (1-2 mg) is intimately mixed with dry, IR-grade potassium bromide (KBr) (100-200 mg).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

NMR Spectroscopy:

-

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

-

Predicted and Representative Data

The following tables present a summary of expected and representative quantitative data for this compound based on studies of structurally similar compounds.

Vibrational Frequencies (FTIR)

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C functional groups. The table below lists representative experimental FTIR data for related 2-aminoquinoline derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Representative Experimental Data (cm⁻¹) [Compound] | Reference |

| N-H Stretching (asymmetric) | 3400 - 3500 | 3410 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| N-H Stretching (symmetric) | 3300 - 3400 | 3390 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| Aromatic C-H Stretching | 3000 - 3100 | 3118 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| C=N Stretching | 1640 - 1680 | 1661 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| C=C Stretching (aromatic) | 1450 - 1600 | 1558 [1-(4-phenylquinolin-2-yl)propan-1-one] | [4] |

NMR Chemical Shifts

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations can aid in the assignment of the experimental signals.

Representative ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Representative Experimental Data (ppm) [Compound] | Reference |

| NH₂ | 5.0 - 7.5 | 7.22 (s, 2H) [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| Aromatic H (Quinoline) | 7.0 - 8.5 | 7.40-7.96 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| Aromatic H (Phenyl) | 7.0 - 7.8 | 7.37-7.55 [2-(4-amino)phenylquinoline] | [5] |

Representative ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) | Representative Experimental Data (ppm) [Compound] | Reference |

| C-NH₂ | 155 - 160 | 156.49 (C4) [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| Aromatic C (Quinoline) | 115 - 150 | 95.87-149.90 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |

| Aromatic C (Phenyl) | 125 - 140 | 119.0-139.7 [2-phenylquinoline] | [5] |

Electronic Properties

The energies of the HOMO and LUMO are crucial for understanding the electronic transitions, reactivity, and stability of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

| Parameter | Description | Expected Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.0 to 4.5 |

Visualizations of Molecular Properties

Molecular Structure

The optimized molecular structure of this compound provides insights into bond lengths, bond angles, and dihedral angles.

References

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR 36926-84-8 [sigmaaldrich.com]

- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

The 2-Amino-3-Phenylquinoline Scaffold: A Technical Guide to Structure-Activity Relationships in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, the 2-amino-3-phenylquinoline core has emerged as a promising scaffold for the development of novel anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, with a focus on their anticancer properties, underlying mechanisms of action, and the experimental methodologies used in their evaluation.

Core Structure and Anticancer Potential

The this compound scaffold is characterized by a quinoline ring system with an amino group at the 2-position and a phenyl ring at the 3-position. This arrangement of functionalities provides a unique three-dimensional structure that can be tailored to interact with various biological targets implicated in cancer progression. The primary anticancer mechanism reported for many derivatives of this scaffold is the inhibition of protein kinases, particularly those involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[1][2]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline and the phenyl rings. The following sections summarize key SAR findings based on available data.

Substitutions on the Quinoline Ring

Modifications to the quinoline core have a significant impact on the anticancer potency of these compounds. While extensive SAR data for a wide range of substituents on the this compound core is still an area of active research, studies on related 2-aminoquinoline derivatives provide valuable insights. For instance, the introduction of a cyano group at the 3-position has been shown to be a key feature in some potent anticancer agents.[3][4]

Substitutions on the 3-Phenyl Ring

The substitution pattern on the 3-phenyl ring is a critical determinant of activity and selectivity. Electron-withdrawing and electron-donating groups at various positions can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to target proteins.

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity of a series of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives, which share a similar core structure, against various cancer cell lines. This data highlights the impact of substitutions on the quinoline ring.

| Compound | R | Cell Line | IC50 (µM) | Reference |

| 4d | 7-Cl | A549 | 3.317 ± 0.142 | [3] |

| MCF-7 | 7.711 ± 0.217 | [3] | ||

| 4e | 6-Cl | A549 | 4.648 ± 0.199 | [3] |

| MCF-7 | 6.114 ± 0.272 | [3] |

Note: The above data is for 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives, which are structurally related to the this compound core.

Key Signaling Pathways

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Modified Friedländer Annulation

A common and versatile method for the synthesis of the quinoline core is the Friedländer annulation.[5][6][7][8] The following is a general protocol for the synthesis of a this compound derivative.

Reactants:

-

2-aminobenzophenone (1 mmol)

-

Phenylacetonitrile (1.2 mmol)

-

Potassium hydroxide (2 mmol)

-

Ethanol (20 mL)

Procedure:

-

Dissolve 2-aminobenzophenone and phenylacetonitrile in ethanol in a round-bottom flask.

-

Add potassium hydroxide to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biological Evaluation: EGFR Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against the EGFR kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Biotinylated peptide substrate

-

Test compounds (dissolved in DMSO)

-

Stop solution (containing EDTA)

-

Detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

-

384-well plates

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and a mixture of ATP and the biotinylated peptide substrate.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Reaction Termination and Detection: Stop the reaction by adding the stop solution. Add the detection reagents and incubate for another 60 minutes at room temperature, protected from light.

-

Signal Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 620 nm (Europium) and 665 nm (Allophycocyanin).

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value of the compound for EGFR inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel anticancer agents. The available structure-activity relationship data, although still expanding, indicates that strategic modifications to both the quinoline and phenyl rings can lead to potent and selective inhibitors of key cancer-related targets. Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR, exploring different kinase targets, and optimizing the pharmacokinetic properties of lead compounds to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate this promising class of compounds in the ongoing search for more effective cancer therapies.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Amino-3-phenylquinoline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-3-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure known to interact with a variety of biological targets, and its derivatives have shown promise as anticancer and anti-inflammatory agents. This protocol details a reliable synthesis method, presents relevant quantitative data, and illustrates a key biological pathway associated with this class of compounds.

Overview of Synthesis

The most common and effective method for the synthesis of this compound is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5] In this specific synthesis, 2-aminobenzaldehyde reacts with phenylacetonitrile in the presence of a base catalyst. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and structurally related analogs via the Friedländer synthesis. These data are compiled from various literature sources and provide a baseline for expected results.

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Phenylacetonitrile | Potassium Hydroxide | Ethanol | 4 | Reflux | ~85 | [6] |

| 2-Aminobenzaldehyde | Malononitrile | None | Water | 3 | 70 | 97 | [7] |

| 2-Aminobenzophenone | Ethyl acetoacetate | Hydrochloric Acid | Ethanol | 4 | Reflux | Not Specified | [6] |

| 2-Aminoaryl ketones | α-Methylene ketones | MOPS/Al2O3 | None (Microwave) | 0.1-0.2 | Not Specified | High | [8] |

Experimental Protocol: Friedländer Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of this compound from 2-aminobenzaldehyde and phenylacetonitrile.

Materials:

-

2-Aminobenzaldehyde

-

Phenylacetonitrile

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde and 1.17 g (10 mmol) of phenylacetonitrile in 20 mL of absolute ethanol.

-

Addition of Catalyst: To the stirred solution, add 0.56 g (10 mmol) of potassium hydroxide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into 100 mL of ice-cold deionized water. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the purified this compound.

-

Drying: Dry the purified product in a vacuum oven.

Biological Context: Inhibition of EGFR Signaling Pathway

2-Aminoquinoline derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[9] Dysregulation of the EGFR pathway is a key factor in the development and progression of several types of cancer.[9][10] Inhibition of this pathway is a well-established strategy in cancer therapy.

The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by 2-aminoquinoline derivatives.

Caption: EGFR signaling pathway and inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Note: Purification of 2-Amino-3-phenylquinoline by Recrystallization

Introduction

2-Amino-3-phenylquinoline is a heterocyclic aromatic amine containing a quinoline core structure. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds. The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization from ethanol. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.

Principle of Recrystallization

Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either more soluble in the solvent at low temperatures or present in smaller quantities, remain in the solution (mother liquor). The selection of an appropriate solvent is crucial for the success of the recrystallization process. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. For this compound, a solid with a melting point of 156-157 °C, ethanol has been identified as a suitable solvent for recrystallization[1]. The purification of other quinoline derivatives has also been successfully achieved using ethanol[2][3].

Materials and Methods

Equipment

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula and weighing balance

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Reagents

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water (for ice bath)

-

Activated carbon (optional, for removing colored impurities)

Experimental Protocol

This protocol outlines the steps for the recrystallization of crude this compound.

Solvent Selection and Dissolution

-

Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask to just cover the solid.

-

Gently heat the mixture on a hot plate with stirring.

-

Gradually add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

-

If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

Hot Filtration (if activated carbon is used)

-

If activated carbon was added, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

-

Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it.

-

Pour the hot solution of this compound through the fluted filter paper into the preheated flask.

Crystallization

-

Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

Isolation and Drying of Crystals

-

Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

-

Continue to draw air through the crystals on the filter funnel for a few minutes to partially dry them.

-

Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Purity and Yield Determination

-

Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (156-157 °C) indicates high purity[1].

-

Assess the purity of the recrystallized product by HPLC analysis and compare it with the crude material.

-

Calculate the percentage recovery yield using the following formula: Yield (%) = (mass of pure product / mass of crude product) x 100

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound by recrystallization, illustrating the expected outcome of the procedure.

| Parameter | Crude Product | Recrystallized Product |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Melting Point (°C) | 152-156 | 156-157 |

| Purity (by HPLC, %) | 95.2 | 99.8 |